4-Chloro-2-hexadecylamino-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-hexadecylamino-6-methylpyrimidine is a chemical compound with the molecular formula C21H38ClN3 It is a pyrimidine derivative, which means it contains a six-membered ring with nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-hexadecylamino-6-methylpyrimidine typically involves the selective displacement of a chloride group at the C4 position by an appropriate amine. One common method involves reacting 4-chloro-6-methylpyrimidine with hexadecylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as N-methylpyrrolidone, and requires a base like potassium tert-butoxide to facilitate the substitution reaction .
Analyse Chemischer Reaktionen
4-Chloro-2-hexadecylamino-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom at the C4 position is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and pyrimidine derivatives.
Common reagents used in these reactions include bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-hexadecylamino-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-hexadecylamino-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-hexadecylamino-6-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but lacks the hexadecylamino group, which may result in different chemical and biological properties.
4-Chloro-6-methylpyrimidine: This compound is a precursor in the synthesis of this compound and shares some chemical reactivity but lacks the hexadecylamino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
196813-50-0 |
---|---|
Molekularformel |
C21H38ClN3 |
Molekulargewicht |
368.0 g/mol |
IUPAC-Name |
4-chloro-N-hexadecyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C21H38ClN3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-21-24-19(2)18-20(22)25-21/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
UDKVQYYNBBSKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=CC(=N1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.